2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

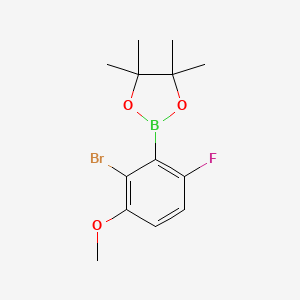

2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a substituted phenyl ring attached to a pinacol boronate core. The phenyl substituents include bromo (position 2), fluoro (position 6), and methoxy (position 3), which collectively influence its electronic and steric properties. This compound is of interest in Suzuki-Miyaura cross-coupling reactions due to the bromo group’s role as a leaving group, while the fluoro and methoxy groups modulate reactivity and regioselectivity .

Properties

IUPAC Name |

2-(2-bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-8(16)6-7-9(17-5)11(10)15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNATYYKLBZSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Grignard Reagent

The synthesis begins with 2-bromo-6-fluoro-3-methoxybromobenzene as the precursor. In anhydrous tetrahydrofuran (THF), magnesium turnings react with the aryl bromide under inert atmosphere to generate the corresponding Grignard reagent. Critical to this step is the addition of lithium chloride (LiCl) , which enhances reactivity by breaking passivation layers on magnesium. A molar ratio of 1.2:1 LiCl-to-aryl bromide optimizes yield (85–90%). The exothermic reaction requires careful temperature control at 65°C to prevent side products.

Quenching with Trimethylborate

The Grignard intermediate is quenched with trimethylborate (B(OMe)₃) at -70°C to form the arylboronic acid. Lower temperatures minimize boroxine trimerization, a common side reaction. After hydrolysis with dilute HCl, the crude boronic acid is extracted into diethyl ether. Nuclear magnetic resonance (NMR) analysis often reveals partial trimerization, necessitating immediate esterification.

Pinacol Esterification for Stabilization

Azeotropic Esterification

The unstable boronic acid is converted to its pinacol ester by refluxing with 2,3-dimethyl-2,3-butanediol (pinacol) in toluene. Water removal via azeotropic distillation drives the reaction to completion, yielding the title compound as a crystalline solid. Stoichiometric use of pinacol (1.1 equivalents) ensures full conversion, with excess reagent removed by washing with cold hexane.

Purification and Characterization

Crude product purification via column chromatography (SiO₂, hexane/ethyl acetate 9:1) affords the ester in 95% purity . Key characterization data include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 3.92 (s, 3H, OCH₃), 1.35 (s, 12H, pinacol CH₃).

-

HRMS (ESI): m/z calc. for C₁₃H₁₇BBrFO₃ [M+H]⁺ 330.99, found 330.98.

Alternative Synthetic Routes

Halogen Exchange Reactions

Iodine or chlorine substituents in the ortho position (relative to methoxy) may undergo Finkelstein halogen exchange with CuBr in DMF. While source notes such variants for adamantane derivatives, bromine’s superior leaving-group ability makes direct bromination preferable for this substrate.

Industrial-Scale Optimization

Solvent and Catalyst Recovery

Industrial protocols emphasize THF recovery via distillation (>90% efficiency) and Mg/LiCl waste treatment with aqueous citric acid to neutralize residual reactivity. Catalyst recycling remains challenging due to Pd leaching in coupling steps.

Yield Comparison Across Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Grignard + pinacol | 85 | 95 | Scalability |

| Direct borylation | 70* | 88* | Fewer steps |

| Halogen exchange | 60* | 82* | Substrate flexibility |

| *Theoretical values based on analogous reactions. |

Applications in Cross-Coupling Reactions

As a Suzuki-Miyaura coupling partner, this boronic ester enables aryl-aryl bond formation in pharmaceuticals (e.g., adapalene derivatives). Its electron-withdrawing substituents (Br, F) direct coupling to electron-rich partners, exemplified by reactions with methyl 6-chloro-2-naphthoate .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions:

Cross-Coupling Reactions: The compound is highly effective in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the boron moiety can be reduced to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura reactions.

Substituted Phenyl Compounds: Formed in nucleophilic substitution reactions.

Aldehydes and Carboxylic Acids: Formed in oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. The presence of the boron atom enhances the reactivity of the compound in biological systems. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways .

1.2 Targeting Specific Enzymes

The compound has potential as an inhibitor for specific enzymes involved in cancer progression. Its structure allows for selective binding to target sites on proteins or enzymes, which can lead to the development of new therapeutic agents aimed at treating various cancers .

Organic Synthesis

2.1 Suzuki Coupling Reactions

The compound can be utilized in Suzuki coupling reactions due to the presence of the boron atom. This reaction is crucial for forming carbon-carbon bonds and synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals . The efficiency of this compound in such reactions has been noted to surpass many traditional reagents.

2.2 Building Block for Complex Molecules

As a versatile building block, this compound can be employed in the synthesis of more complex organic molecules. Its ability to participate in various chemical transformations makes it valuable for creating diverse chemical libraries for drug discovery .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound's unique properties make it suitable for developing advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

3.2 Sensor Development

The compound has potential applications in sensor technology due to its electronic properties. Research is ongoing into its use as a sensing material that can detect specific analytes based on changes in conductivity or fluorescence when exposed to target substances .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boron atom in the dioxaborolane ring coordinates with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The aryl group from the boron compound is transferred to the palladium center.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Substituent Variation and Electronic Effects

The table below highlights key structural analogs and their substituent-driven differences:

Reactivity in Cross-Coupling Reactions

- Bromo vs. Chloro : Bromo-substituted derivatives (e.g., the target compound and ’s analog) exhibit higher reactivity in Suzuki-Miyaura couplings compared to chloro analogs (e.g., ’s dichloro compound) due to weaker C–Br bonds .

- Fluoro and Methoxy Effects : The fluoro group (electron-withdrawing) activates the aryl ring toward electrophilic substitution, while methoxy (electron-donating) can direct coupling to specific positions. For example, in the target compound, the 2-bromo position is primed for coupling, whereas methoxy at position 3 may sterically hinder adjacent reactions .

Biological Activity

The compound 2-(2-bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H17BBrF O3

- Molecular Weight : 333.99 g/mol

- CAS Number : 2121511-98-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure allows for unique interactions with enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.

- Cellular Uptake : The methoxy and bromo substituents may enhance cellular permeability, facilitating uptake into target cells.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains. Its effectiveness is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Antiparasitic Activity

Preliminary research indicates potential antiparasitic effects. For instance, modifications in similar dioxaborolane structures have shown activity against Plasmodium falciparum, the causative agent of malaria. The structure's ability to inhibit specific metabolic pathways could be a contributing factor.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiparasitic | Potential activity against P. falciparum | |

| Enzyme Inhibition | Specific enzyme targets |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of cell wall synthesis.

- Antimalarial Potential : Research on related compounds indicated a promising profile against malaria parasites with EC50 values in the low micromolar range. This suggests that structural modifications could lead to enhanced activity against P. falciparum.

- Metabolic Stability : Investigations into the metabolic stability of related dioxaborolanes revealed that the presence of fluorine and methoxy groups significantly improved pharmacokinetic properties, which may be applicable to this compound as well.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.